molecular formula C6H3BrN2O2S B2459354 7-bromo-1H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 41102-02-7

7-bromo-1H-thieno[3,2-d]pyrimidine-2,4-dione

Cat. No.: B2459354
CAS No.: 41102-02-7
M. Wt: 247.07
InChI Key: XTTGKZVCJRAADD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the bromination of thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

7-Bromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminothieno[3,2-d]pyrimidine derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that 7-bromo-1H-thieno[3,2-d]pyrimidine-2,4-dione exhibits potent anticancer properties. It has been shown to inhibit the activity of d-Dopachrome tautomerase (D-DT), an enzyme implicated in various cancers. The mechanism involves binding to the active site of D-DT, leading to the suppression of non-small cell lung cancer cell proliferation in both two-dimensional and three-dimensional cultures.

Moreover, the compound has demonstrated antiproliferative effects against several cancer cell lines. A structure-activity relationship study indicated that halogenated thieno[3,2-d]pyrimidines possess significant cytotoxicity against leukemia cells by inducing apoptosis .

Antimicrobial Activity

This compound has shown promise as an antibacterial agent. It exhibits effectiveness against various bacterial strains, including multidrug-resistant Gram-positive and Gram-negative bacteria. This suggests its potential as a novel antibiotic candidate in treating infections caused by resistant strains.

Enzyme Inhibition

The compound is also recognized for its ability to inhibit crucial enzymes involved in cellular processes. For instance, it may act as an inhibitor of Bruton's tyrosine kinase (BTK), which plays a vital role in B-cell signaling pathways. This inhibition can have therapeutic implications for treating B-cell malignancies.

Additionally, research indicates that this compound can modulate the activity of ion channels such as TRPC5, which are essential for calcium and sodium ion flux across cellular membranes. This modulation can influence various physiological processes and may provide avenues for therapeutic interventions in disorders related to ion channel dysfunction .

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-step processes that allow for the introduction of various substituents to enhance biological activity. The presence of the bromine atom at the 7-position is particularly noteworthy as it contributes to the compound's unique reactivity and biological properties.

Table: Comparison of Biological Activities

Activity Type Mechanism Target Reference
AnticancerInhibition of D-Dopachrome tautomeraseNon-small cell lung cancer
AntimicrobialEffective against multidrug-resistant bacterial strainsVarious Gram-positive and Gram-negative bacteria
Enzyme InhibitionInhibition of Bruton's tyrosine kinaseB-cell malignancies
Ion Channel ModulationModulation of TRPC5 channelsCalcium and sodium ion flux

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Antiproliferative Study : A study evaluated its effects on leukemia L1210 cells and found that the compound induced significant apoptosis independent of the cell cycle phase .
  • Antimicrobial Efficacy : Research indicated that this compound could selectively inhibit clinical strains of Cryptococcus neoformans, showcasing its antifungal properties alongside antibacterial activity .
  • Enzyme Interaction Studies : Investigations into its interaction with macrophage migration inhibitory factor revealed critical insights into its biological effects and potential therapeutic applications in modulating cancer-related pathways.

Mechanism of Action

The mechanism of action of 7-Bromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific biological context and the derivatives of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific arrangement of sulfur and nitrogen atoms within the heterocyclic ring. This structure imparts distinct electronic properties and reactivity patterns, making it a valuable scaffold for the development of new chemical entities with potential therapeutic applications .

Biological Activity

7-bromo-1H-thieno[3,2-d]pyrimidine-2,4-dione is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

The primary mechanism through which this compound exerts its biological effects involves the inhibition of specific enzymes and pathways:

  • Target Enzymes : The compound primarily targets macrophage migration inhibitory factor (MIF) and D-dopachrome tautomerase (D-DT). Binding to the active site of these enzymes inhibits their biological activity, which is crucial in various cellular processes including proliferation and apoptosis .
  • Biochemical Pathways : Interaction with MIF and D-DT affects the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell signaling related to growth and survival .

Biological Activity

This compound has demonstrated significant biological activity across various studies:

Anticancer Activity

The compound has shown promising results in inhibiting the proliferation of cancer cells:

  • Cell Lines Tested : It has been evaluated against non-small cell lung cancer (NSCLC) cells and other cancer lines such as HepG2, HeLa, MDA-MB-231, and MCF-7. In vitro studies indicated that it suppresses cell growth effectively .
  • IC50 Values : The compound's potency varies across different cell lines. For example, studies have reported IC50 values indicating effective inhibition of cancer cell proliferation .
Cell LineIC50 (μM)Notes
Non-Small Cell Lung Cancer5.1 ± 0.5Significant suppression observed
HepG24.18Induces apoptosis
HeLaVariesCytotoxic effects noted
MDA-MB-231VariesCytotoxicity dependent on structure

Apoptosis Induction

Research indicates that this compound can induce apoptosis in cancer cells:

  • Mechanism : The compound triggers apoptotic pathways independent of the cell cycle phase. This is particularly relevant for leukemia cells where it has been shown to induce significant apoptotic effects .

Structure-Activity Relationship (SAR)

The biological activity of thieno[3,2-d]pyrimidines like this compound is influenced by their chemical structure:

  • Halogen Substituents : Structural modifications such as halogenation at specific positions enhance anticancer activity. For instance, the presence of bromine at the C7 position contributes to its cytotoxic properties .

Case Studies

Several studies have documented the efficacy of this compound:

  • Study on NSCLC : A study demonstrated that treatment with this compound resulted in a significant reduction in tumor cell viability in both two-dimensional and three-dimensional cultures. The findings suggest its potential as a therapeutic agent for lung cancer .
  • Apoptosis in HepG2 Cells : Another investigation revealed that this compound could effectively induce cell cycle arrest and apoptosis in HepG2 liver cancer cells. This was accompanied by upregulation of pro-apoptotic markers .

Q & A

Q. What are the key synthetic strategies for 7-bromo-1H-thieno[3,2-d]pyrimidine-2,4-dione and its derivatives?

Basic Research Focus
The compound is typically synthesized via multi-step heterocyclic chemistry. A common approach involves alkylation of thieno[2,3-d]pyrimidine precursors with bromoacetyl groups in acetic acid or DMF, followed by functionalization with aryl/heteroaryl substituents. For example, alkylation of 3-phenyl-6-(α-bromoacetyl)-5-methylthieno[2,3-d]pyrimidine-2,4-dione with thioacetamide in acetic acid yields 5-methyl-6-(2-methyl-1,3-thiazol-4-yl) derivatives . Microwave-assisted cross-coupling reactions (e.g., Suzuki-Miyaura) with boronic acids are also employed for aryl substitutions .

Advanced Research Focus
Optimization of regioselectivity in bromination or alkylation steps requires careful control of reaction conditions. For instance, DMF with K₂CO₃ promotes nucleophilic substitution at the thiophene ring, while polar aprotic solvents like THF favor electrophilic aromatic substitution. Computational modeling (e.g., DFT calculations) can predict reactive sites and guide regioselective synthesis .

Q. How is structural characterization performed for 7-bromo-thienopyrimidine derivatives?

Basic Research Focus
Routine characterization includes:

  • ¹H/¹³C NMR : Peaks for bromo-substituted thiophene (δ 6.4–8.6 ppm) and pyrimidine NH (δ 10–12 ppm) .
  • LC-MS : Molecular ion peaks (e.g., m/z 450.9 [M+H]⁺ for a coumarin-conjugated derivative) .
  • X-ray crystallography : Confirms planarity of the thienopyrimidine core and substituent orientation .

Advanced Research Focus
Advanced techniques like 2D NMR (COSY, HSQC) resolve overlapping signals in complex derivatives. For example, NOESY correlations can distinguish between ortho and para substituents on aryl rings . High-resolution mass spectrometry (HRMS) with <5 ppm error validates molecular formulas .

Q. What methodologies address contradictions in biological activity data for 7-bromo-thienopyrimidines?

Basic Research Focus
Initial screening often reveals broad-spectrum activity (e.g., anticancer, antimicrobial). For example, N4-aryl-pyrrolo[2,3-d]pyrimidine derivatives inhibit receptor tyrosine kinases (IC₅₀ = 0.1–10 µM) , while thiazole-substituted analogs show antifungal activity (MIC = 2–8 µg/mL) .

Advanced Research Focus
Discrepancies in potency may arise from assay conditions (e.g., cell line variability, solvent effects). To resolve this:

  • Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement.
  • Perform structure-activity relationship (SAR) studies. For instance, replacing bromine with chlorine reduces kinase affinity but enhances solubility .
  • Molecular docking identifies key interactions (e.g., hydrogen bonding with kinase ATP-binding pockets) .

Q. How can computational chemistry enhance the design of 7-bromo-thienopyrimidine-based inhibitors?

Advanced Research Focus

  • Reaction Path Optimization : Quantum mechanical calculations (e.g., DFT) model transition states for bromination or cross-coupling steps, reducing trial-and-error experimentation .
  • Pharmacophore Modeling : Virtual screening identifies optimal substituents for target binding. For example, 3D pharmacophores for kinase inhibitors prioritize hydrophobic groups at the thiophene C6 position .
  • ADMET Prediction : Tools like SwissADME predict logP, solubility, and metabolic stability to prioritize derivatives with drug-like properties .

Q. What are the challenges in scaling up synthesis of 7-bromo-thienopyrimidine derivatives?

Advanced Research Focus

  • Purification : Brominated intermediates often require column chromatography, which is impractical at large scale. Alternatives like recrystallization (e.g., using ethanol/water mixtures) are explored .
  • Byproduct Formation : Microwave-assisted reactions reduce side products (e.g., dehalogenation) compared to conventional heating .
  • Catalyst Recycling : Palladium catalysts in cross-coupling reactions are immobilized on silica or magnetic nanoparticles to improve cost-efficiency .

Q. How do structural modifications impact the electronic properties of 7-bromo-thienopyrimidines?

Advanced Research Focus

  • Electron-Withdrawing Effects : Bromine at C7 increases electrophilicity of the pyrimidine ring, enhancing reactivity in nucleophilic aromatic substitution.
  • Conjugation Effects : Substituents like 4-methoxyphenyl extend π-conjugation, redshift UV-Vis absorption (λmax = 320–350 nm), and improve photostability .
  • Electrochemical Behavior : Cyclic voltammetry reveals redox peaks at −1.2 to −1.5 V (vs. Ag/AgCl), correlating with electron-deficient thienopyrimidine cores .

Properties

IUPAC Name

7-bromo-1H-thieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2O2S/c7-2-1-12-4-3(2)8-6(11)9-5(4)10/h1H,(H2,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTTGKZVCJRAADD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(S1)C(=O)NC(=O)N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To 100 mL glass tube containing thieno[3,2-d]pyrimidin-2,4-dione 4 (5.88 g, 34.86 mmol), AcOH (60 mL) and bromine (3.6 mL, 69.72 mmol) were added and the tube capped. The sealed tube was stirred in a preheated oil bath at 90° C. for 24 h. An additional portion of bromine (3.6 mL, 69.72 mmol) was added to the sealed tube and mixture stirred for another 24 h at 90° C. The AcOH was evaporated to obtain a solid residue to which water was added (200 mL) and the suspension filtered and residue washed repeatedly with water and dried under vacuum to obtain 8 as an off-white solid (8.07 g, 32.67 mmol, 94%). Mp 251.0-252.9° C. 1H NMR (400 MHz, DMSO-d6): δ 8.22 (s, 1H), 11.40 (br s, 1H, NH), 11.58 (br s, 1H, NH). 13C NMR (100 MHz, DMSO-d6): δ 99.6, 112.1, 133.4, 145.1, 152.1, 159.0. FAB-MS m/z for C6H3BrN2O2S calculated [M+H]+ 246.9171. found 246.9175 (79Br), 248.9161 (81Br).
Quantity
5.88 g
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step Two
Name
Yield
94%

Synthesis routes and methods II

Procedure details

Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (10.38 g, 61.72 mmol) was dissolved in acetic acid (230 mL) and Bromine (11.13 mL, 216 mmol) was added. The reaction was heated at 80° C. for 3.5 h. Complete reaction was confirmed by LCMS. The reaction mixture was poured onto ice water slowly and filtered off the precipitate which was dried overnight under vacuum to give 7-bromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (9.1 g, 60% yield)
Quantity
10.38 g
Type
reactant
Reaction Step One
Quantity
230 mL
Type
solvent
Reaction Step One
Quantity
11.13 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To 250 ml of a solution of 7.31 g (52.2 mmol) of thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione in acetic acid was added 25.0 g (156 mmol) of bromine at room temperature, followed by heating at 80° C. for 2 hours. After completion of the reaction, the solvent was distilled off under reduced pressure. Ice water was added to the residue, followed by filtering out crystals thus precipitated to give 7.24 g (yield: 56.2%) of the title compound.
[Compound]
Name
solution
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
7.31 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
56.2%

Synthesis routes and methods IV

Procedure details

To a solution in which thieno[3,2-d]pyrimidin-2,4(1H,3H)-dione (5.0 g, 29.5 mmol) was dissolved in glacial acetic acid (200 mL), bromine (4.55 mL, 89.0 mmol) was added. The reaction mixture solution was stirred at 110° C. for 30 hours, cooled to room temperature, and then slowly added to ice water (400 mL). Drying of thus prepared solid followed by filtration, washing several times with water and drying yielded the target compound (6.5 g, 90% yield).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
4.55 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
400 mL
Type
reactant
Reaction Step Three
Yield
90%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.